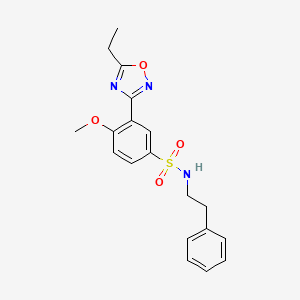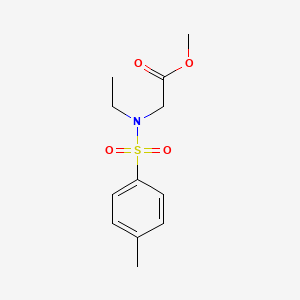
N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
科学研究应用
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. ACY-1215 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
作用机制
The mechanism of action of ACY-1215 involves the inhibition of N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, a class IIb histone deacetylase that regulates the acetylation of non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). By inhibiting N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, ACY-1215 promotes the accumulation of acetylated α-tubulin, which leads to the disruption of microtubule dynamics and cell cycle arrest. ACY-1215 also inhibits the chaperone function of HSP90, which leads to the degradation of client proteins, such as oncoproteins and mutant proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 are diverse and depend on the specific disease or condition being studied. In cancer, ACY-1215 has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and enhance the efficacy of other cancer therapies. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function, reduce neuroinflammation, and enhance the clearance of misfolded proteins. In inflammatory conditions, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration and activation of immune cells.
实验室实验的优点和局限性
The advantages of using ACY-1215 in lab experiments include its high potency, selectivity, and specificity for N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, as well as its ability to penetrate the blood-brain barrier. ACY-1215 can also be administered orally, which makes it a convenient and cost-effective tool for preclinical studies. However, the limitations of using ACY-1215 in lab experiments include its potential off-target effects, which may affect the interpretation of results, and its limited solubility in aqueous solutions, which may require the use of organic solvents.
未来方向
The future directions for ACY-1215 research are diverse and include the development of new formulations that enhance its solubility and bioavailability, the identification of new disease indications, and the optimization of dosing regimens. ACY-1215 may also be combined with other therapies, such as immunotherapy and gene therapy, to enhance their efficacy. Finally, the elucidation of the molecular mechanisms underlying the effects of ACY-1215 may lead to the discovery of new therapeutic targets and the development of novel N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide inhibitors.
合成方法
The synthesis of ACY-1215 involves several steps, including the reaction of 4-acetamidophenol with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine and butyric anhydride. The final product is obtained after purification and characterization using various spectroscopic techniques.
属性
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13(26)22-14-9-11-15(12-10-14)23-18(27)7-4-8-19-24-20(25-28-19)16-5-2-3-6-17(16)21/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPBZGIBNTMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-N-(4-acetamidophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)


